molecular formula C16H16F3N3OS B2901676 N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1797184-71-4

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2901676
CAS RN: 1797184-71-4
M. Wt: 355.38
InChI Key: DGQPEFCOMJTXRJ-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFP is a small molecule inhibitor that has been shown to selectively target specific enzymes and proteins, making it a valuable tool for studying biochemical and physiological processes. In

Mechanism of Action

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide works by selectively binding to specific enzymes and proteins, inhibiting their activity. It has been shown to target enzymes involved in a variety of biochemical pathways, including those involved in cancer cell proliferation and inflammation. This compound has also been shown to inhibit the activity of certain protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that it targets. Inhibition of these targets can lead to a range of effects, including decreased cell proliferation, reduced inflammation, and altered cell signaling pathways. This compound has also been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. This compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide. One potential area of study is the development of new this compound derivatives with improved selectivity and potency. Another direction is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, this compound could be used to study the role of specific enzymes and proteins in disease states, leading to the development of new treatments and therapies.

Synthesis Methods

The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions that ultimately result in the formation of the final product. The method typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine and thiazole-2-amine to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein analysis. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their role in biochemical pathways. It has also been used to study protein-protein interactions and to identify potential drug targets.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c17-16(18,19)13-4-2-1-3-12(13)14(23)21-11-5-8-22(9-6-11)15-20-7-10-24-15/h1-4,7,10-11H,5-6,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPEFCOMJTXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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